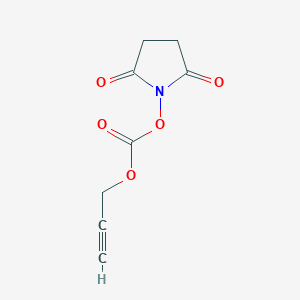

N-(Propargyloxycarbonyloxy)succinimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(Propargyloxycarbonyloxy)succinimide-like compounds often involves the reaction of succinimide with appropriate reagents to introduce the propargyloxy carbonyl group. For example, the synthesis of related N-substituted succinimides can be achieved through reactions with different anhydrides or alcohols under specific conditions, demonstrating the versatility of succinimide as a core structure for further functionalization (Pitkänen et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis, alongside computational methods like Density Functional Theory (DFT). These studies provide insights into the compound's conformation, electronic properties, and potential for interactions with biological molecules, as seen in the analysis of N-(2-Hydroxyethyl) succinimide (Eşme & Sagdinc, 2019).

Chemical Reactions and Properties

This compound and its analogs undergo a variety of chemical reactions, including acylation, aminolysis, and participation in ring expansion or closure mechanisms. These reactions are pivotal in the synthesis of biologically relevant molecules and the modification of peptides and proteins for research purposes. For instance, N-acylsuccinimides serve as acylating agents, highlighting the chemical versatility and reactivity of the succinimide ring structure (Boyd et al., 2009).

Applications De Recherche Scientifique

Antioxidant Activity Analysis

N-(Propargyloxycarbonyloxy)succinimide could be employed in studies investigating antioxidant activities. Antioxidants are crucial for mitigating oxidative stress in biological systems, and chemical reagents play a vital role in quantifying antioxidant capacities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and electron transfer-based assays like the Cupric Reducing Antioxidant Power (CUPRAC) test utilize specific reagents for detecting and measuring the antioxidant potential of various substances (Munteanu & Apetrei, 2021).

Water Soluble Polymers in Medicine

Compounds similar to this compound may be used in the development and study of water-soluble polymers for medical applications. Research in this field focuses on creating biocompatible and degradable polymers for drug delivery, tissue engineering, and other medical applications. For instance, studies on poly[N(2-hydroxypropyl)methacrylamide] and polyamides showcase the ongoing efforts in utilizing such polymers in medicine, which could be relevant for the application of this compound-related research (Kálal et al., 1978).

Bioactivity of Complex Mixtures

Research into the bioactivity of complex mixtures, such as Baltic amber, might involve reagents like this compound for isolating, modifying, or studying specific components. Such studies aim to understand the biological effects of natural products and their components, which may include antioxidative, antimicrobial, and anti-inflammatory activities (Tumiłowicz et al., 2016).

Sustainable Production and Purification Processes

In the context of sustainable chemistry and green manufacturing processes, compounds like this compound could be explored for their role in facilitating environmentally friendly production and purification methods. Research dedicated to the sustainable production of chemicals, such as succinic acid, involves the development of novel, less polluting, and energy-efficient processes. This includes the use of membrane-integrated systems for downstream processing, where specific chemical reagents might be used to enhance separation, purification, or conversion processes (Kumar et al., 2020).

Safety and Hazards

While specific safety and hazard information for N-(Propargyloxycarbonyloxy)succinimide was not found, succinimide, the parent compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

N-substituted succinimides, including N-(Propargyloxycarbonyloxy)succinimide, have potential applications in the synthesis of hydroxamic acids, which are known for their biological activity, such as histone deacetylase inhibitors and matrix metalloproteinases inhibitors . This suggests potential future directions in medicinal chemistry and drug development.

Mécanisme D'action

Target of Action

These compounds are primarily used as linkers in bioconjugation reactions . They are designed to react with specific biomolecules, such as proteins or antibodies, to form larger structures or to attach functional groups .

Mode of Action

The propargyl group in these compounds can react with biomolecules containing azide groups via a copper-catalyzed Click Chemistry reaction . This allows for the creation of covalent bonds between the compound and the target biomolecule .

Biochemical Pathways

The exact biochemical pathways affected by these compounds depend on the specific biomolecules they are conjugated with. The primary role of these compounds is to facilitate the attachment of drugs or other functional groups to target biomolecules, potentially affecting the function or localization of these biomolecules .

Pharmacokinetics

Their hydrophilic peg spacer increases solubility in aqueous media , which could potentially enhance their bioavailability.

Result of Action

The result of the action of these compounds is the formation of a covalent bond between the target biomolecule and the attached functional group. This can lead to changes in the function or localization of the biomolecule, depending on the nature of the attached group .

Action Environment

The efficacy and stability of these compounds can be influenced by various environmental factors. For instance, the stability of the attachment to antibody-drug conjugates can be impacted by the equilibrium of succinimide ring hydrolysis . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the Click Chemistry reaction .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) prop-2-ynyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h1H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKBWEDCWCHGMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine](/img/structure/B2492347.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2492352.png)

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)

![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)

![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

![N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide](/img/structure/B2492364.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)